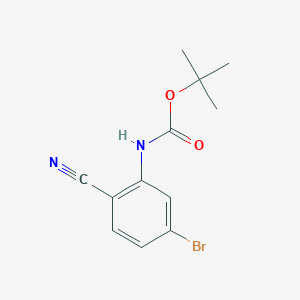![molecular formula C23H23N5O2S2 B2388524 N-(2-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105233-63-3](/img/structure/B2388524.png)
N-(2-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O2S2 and its molecular weight is 465.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound N-(2-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, due to its complex structure, is likely to be involved in research focusing on the synthesis of heterocyclic compounds. Studies on similar compounds have detailed various synthetic pathways for creating heterocyclic derivatives, including thiazolo[4,5-d]pyridazin-5(4H)-ones, which are of interest due to their potential biological activities. For example, research on the synthesis of pyridine, pyridazine, and related derivatives highlights methods to construct complex heterocycles that can serve as precursors for further chemical transformations (Rady & Barsy, 2006). Similarly, the development of thiazolo[3,2-a]pyridines and related compounds illustrates the versatility of cyanoacetamide intermediates in heterocyclic chemistry (Ammar et al., 2005).
Biological Applications
Compounds with structures similar to this compound often exhibit interesting biological activities. For instance, derivatives of thiazolo[4,5-d]pyridazine have been explored for their analgesic activities, demonstrating the potential for these compounds in the development of new analgesic drugs (Demchenko et al., 2012). Furthermore, the synthesis and assessment of various heterocycles incorporating thiadiazole moieties against agricultural pests highlight the utility of these compounds in creating insecticidal agents (Fadda et al., 2017).
Antimicrobial and Antioxidant Activities
Research into the antimicrobial and antioxidant properties of heterocyclic compounds is another area of interest. Novel thiazole derivatives have been synthesized and demonstrated significant antimicrobial activities against various bacterial and fungal strains, indicating the potential for these compounds in developing new antimicrobial agents (Saravanan et al., 2010). Additionally, compounds structurally related to this compound have been explored for their antioxidant activities, showcasing their potential in combating oxidative stress (Talapuru et al., 2014).
Anticancer Research
The exploration of heterocyclic compounds for anticancer activities is a crucial area of research. Studies have shown that certain thiazolo[4,5-d]pyridazinone derivatives exhibit promising anticancer properties, highlighting the importance of these compounds in the search for new anticancer therapies (Demchenko et al., 2015).
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S2/c1-2-15-8-3-4-9-16(15)24-18(29)14-28-22(30)20-21(19(26-28)17-10-7-13-31-17)32-23(25-20)27-11-5-6-12-27/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUMOOGRMFDKLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2388443.png)
![2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2388444.png)

![N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine](/img/structure/B2388447.png)


![tert-butyl N-[[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl]carbamate](/img/structure/B2388455.png)






